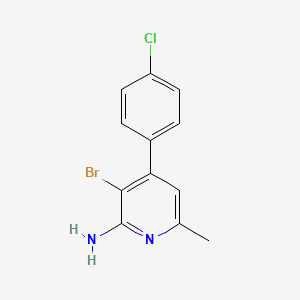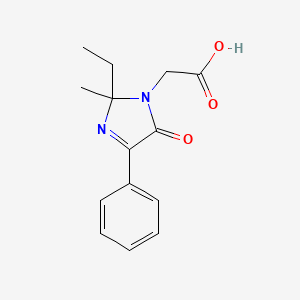
Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-iod-1-methyl-1H-pyrrol-2-carboxylat ist eine heterozyklische organische Verbindung, die einen Pyrrolring enthält, der an der 3-Position mit einem Iodatome substituiert ist, an der 1-Position mit einer Methylgruppe und an der 2-Position mit einer Carboxylestergruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3-iod-1-methyl-1H-pyrrol-2-carboxylat beinhaltet typischerweise die Iodierung eines Pyrrolderivats. Ein gängiges Verfahren ist die Reaktion von 1-Methyl-1H-pyrrol-2-carboxylat mit Iod in Gegenwart eines geeigneten Oxidationsmittels, wie z. B. Wasserstoffperoxid oder Natriumhypochlorit, unter milden Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Acetonitril bei Raumtemperatur durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Iodierungsreaktionen umfassen, jedoch in größerem Maßstab. Der Prozess würde für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Flussreaktoren verwendet werden, um konstante Reaktionsbedingungen und effizientes Mischen der Reaktanten sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-3-iod-1-methyl-1H-pyrrol-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Iodatome kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole ersetzt werden.
Oxidationsreaktionen: Der Pyrrolring kann oxidiert werden, um Pyrrol-2,3-dione oder andere oxidierte Derivate zu bilden.
Reduktionsreaktionen: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Amine oder Thiole, oft in Gegenwart einer Base wie Triethylamin, bei Raumtemperatur.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, typischerweise in einem sauren Medium.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid, üblicherweise in wasserfreien Lösungsmitteln.
Hauptprodukte
Substitution: Produkte umfassen 3-Amino-1-methyl-1H-pyrrol-2-carboxylat oder 3-Thio-1-methyl-1H-pyrrol-2-carboxylat.
Oxidation: Produkte umfassen Pyrrol-2,3-dione oder andere oxidierte Derivate.
Reduktion: Produkte umfassen 1-Methyl-1H-pyrrol-2-carbinol.
Wissenschaftliche Forschungsanwendungen
Methyl-3-iod-1-methyl-1H-pyrrol-2-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es dient als Baustein für die Synthese komplexerer heterozyklischer Verbindungen.
Medizinische Chemie: Es wird bei der Entwicklung potenzieller pharmazeutischer Wirkstoffe verwendet, insbesondere solcher, die auf neurologische und entzündungsbedingte Erkrankungen abzielen.
Materialwissenschaft: Es wird für seinen potenziellen Einsatz bei der Synthese von leitfähigen Polymeren und anderen fortschrittlichen Materialien erforscht.
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-iod-1-methyl-1H-pyrrol-2-carboxylat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Iodatome kann an Halogenbindungen beteiligt sein, was die Bindungsaffinität und Spezifität der Verbindung zu ihrem Ziel beeinflussen kann.
Wirkmechanismus
The mechanism of action of Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-1-methylpyrrol-2-carboxylat: Fehlt das Iodatome, wodurch es in bestimmten Substitutionsreaktionen weniger reaktiv ist.
Methyl-3-brom-1-methyl-1H-pyrrol-2-carboxylat: Ähnliche Struktur, jedoch mit einem Bromatom anstelle von Iod, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
Methyl-3-chlor-1-methyl-1H-pyrrol-2-carboxylat: Enthält ein Chloratom, das ebenfalls seine chemischen und biologischen Eigenschaften beeinflusst.
Einzigartigkeit
Methyl-3-iod-1-methyl-1H-pyrrol-2-carboxylat ist aufgrund des Vorhandenseins des Iodatoms einzigartig, das an spezifischen Wechselwirkungen wie Halogenbindungen beteiligt sein kann. Dies kann seine Reaktivität in Substitutionsreaktionen verbessern und möglicherweise seine Bindungsaffinität in biologischen Systemen verbessern.
Eigenschaften
Molekularformel |
C7H8INO2 |
|---|---|
Molekulargewicht |
265.05 g/mol |
IUPAC-Name |
methyl 3-iodo-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8INO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3 |
InChI-Schlüssel |
GZSIEMMMDXHNJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1C(=O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)

![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)



![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)




![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)
